7-Benzyloxytryptamine

Overview

Description

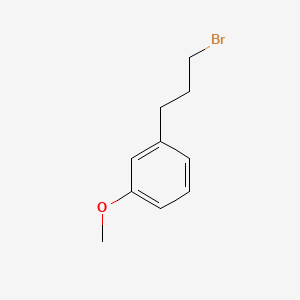

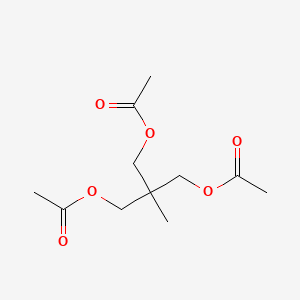

7-Benzyloxytryptamine (7-BOT) is an indole-based compound that is derived from tryptamine and is found in a variety of plants. It is a derivative of serotonin, and is considered to be a serotonin agonist. 7-BOT has been studied extensively in the scientific community due to its potential applications in the medical field, such as its use in the treatment of depression and anxiety. It has also been studied for its potential as a therapeutic agent in the treatment of neurological conditions, such as Parkinson's disease and Alzheimer's disease.

Scientific Research Applications

1. Antagonistic Properties in Ion Channels

5-Benzyloxytryptamine, a structurally related compound, has been identified as an antagonist of the TRPM8 ion-channel. It exhibited notable antagonist activity at TRPM8, highlighting its potential in exploring ion channel mechanisms and drug discovery related to these channels (J. Defalco et al., 2010).

2. Anti-diabetic Activity

The synthesis and evaluation of benzothiazole derivatives, including compound 7, have indicated significant antidiabetic activity. These derivatives were tested using the alloxan-induced diabetic model in rats, showing promising results for future drug development against metabolic disorders (Sunil Kumar et al., 2017).

3. Interaction with Dopamine Receptors

Research on benzopyranoxazine (+)-7 (PD 128907), which is closely related to benzyloxytryptamine, has shown interaction with dopamine receptors. These findings are significant for understanding the role of such compounds in neurotransmission and potential therapeutic applications for neurological disorders (L. A. van Vliet et al., 2000).

4. Anticancer Activities

Compounds structurally similar to benzyloxytryptamine, like aaptamine derivatives, have been found to exhibit anticancer activity in human cancer cell lines. This suggests the potential use of benzyloxytryptamine derivatives in cancer research and therapy (S. Dyshlovoy et al., 2014).

5. Interaction with Serotonin Transporters

7-Benzyloxytryptamine (7BT) has been used to study the interaction with serotonin transporters, particularly implicating the first two transmembrane domains in substrate recognition. This research is crucial for understanding the pharmacology of serotonin-related drugs and developing new therapeutic agents (E. M. Adkins et al., 2001).

6. Development of Herbicide Models

Research on benzoxazinones, which are structurally related to benzyloxytryptamine, has led to the development of new herbicide models. These studies are instrumental in agricultural chemistry for developing more effective and selective herbicides (F. A. Macias et al., 2006).

Mechanism of Action

Target of Action

The primary target of 7-Benzyloxytryptamine is the serotonin transporter (SERT) . SERT is a type of protein that is responsible for the reuptake of serotonin, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron. This process terminates the action of serotonin and recycles it in a process called reuptake .

Mode of Action

This compound interacts with its target, the SERT, by binding to it . Studies have implicated the first two SERT transmembrane domains (TMDs) in the potency of this compound . This interaction influences the reuptake of serotonin, thereby affecting the serotonergic signaling in the brain .

Biochemical Pathways

The interaction of this compound with SERT affects the serotonergic system, a major biochemical pathway in the brain. Serotonin is a crucial neurotransmitter involved in various functions including mood regulation, appetite, sleep, and cognition . By interacting with SERT, this compound can potentially influence these serotonin-mediated processes .

Pharmacokinetics

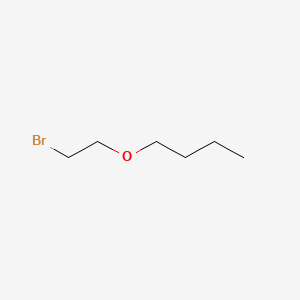

Its molecular structure, which includes a benzyl group attached to the tryptamine molecule , may influence its pharmacokinetic properties

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with SERT and the subsequent influence on serotonergic signaling . By modulating the reuptake of serotonin, this compound could potentially affect various physiological functions mediated by serotonin .

Biochemical Analysis

Biochemical Properties

7-Benzyloxytryptamine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as monoamine oxidase, which is responsible for the oxidative deamination of monoamines. This interaction can influence the levels of neurotransmitters like serotonin and dopamine in the brain. Additionally, this compound binds to serotonin receptors, particularly the 5-HT2A receptor, modulating its activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can modulate neurotransmitter release and uptake, thereby influencing synaptic transmission. It has been observed to affect cell signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in regulating gene expression and cellular metabolism . In non-neuronal cells, this compound can induce oxidative stress, leading to changes in cellular homeostasis and potentially triggering apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, particularly the 5-HT2A receptor, leading to the activation of G-protein coupled receptor signaling pathways. This activation results in the modulation of intracellular second messengers such as cAMP and inositol triphosphate (IP3), which in turn regulate various cellular processes . Additionally, this compound can inhibit the activity of monoamine oxidase, thereby increasing the levels of monoamine neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels . These changes are particularly evident in in vitro studies using neuronal cell cultures.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and improve mood by modulating neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and oxidative stress . Studies have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced, leading to behavioral changes and potential damage to neuronal cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase, which converts it into its corresponding aldehyde. This aldehyde is further oxidized to form the corresponding carboxylic acid, which can be conjugated with glucuronic acid or sulfate for excretion . The compound can also undergo N-dealkylation, leading to the formation of tryptamine and benzyl alcohol .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also taken up by cells through serotonin transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins and receptors, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various intracellular receptors and enzymes. The compound can also be found in the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and energy production . Post-translational modifications, such as phosphorylation, can affect the targeting and localization of this compound to specific cellular compartments .

properties

IUPAC Name |

2-(7-phenylmethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c18-10-9-14-11-19-17-15(14)7-4-8-16(17)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9-10,12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYGWYISRWPUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293835 | |

| Record name | 7-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31677-75-5 | |

| Record name | 31677-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzyloxytryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 7-Benzyloxytryptamine interact with the serotonin transporter and what are the implications of species-specific differences in this interaction?

A: this compound (7BT) interacts with SERT, a protein responsible for removing serotonin from the synapse. Research shows that 7BT exhibits different potencies in inhibiting serotonin uptake depending on the species origin of the SERT. [] This suggests that structural variations in SERT across species, particularly within the first transmembrane domain (TMD I), influence how 7BT binds and interacts. [] Specifically, the study highlights a single amino acid difference (tyrosine in humans, phenylalanine in Drosophila) within TMD I that significantly impacts the potency of 7BT. [] This finding underscores the importance of considering species-specific SERT variations when investigating compounds like 7BT.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)